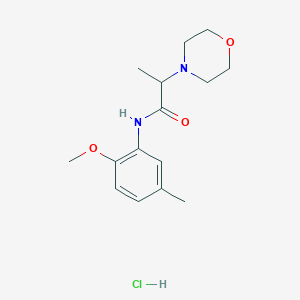
N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP belongs to the class of compounds known as amides and is a potent inhibitor of certain enzymes, making it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride demonstrates significant potential in clinical applications due to its high affinity and oral activity as a neurokinin-1 (h-NK(1)) receptor antagonist. It exhibits long-lasting effects in central nervous system activities and is highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression. Its water solubility (>100 mg/mL) enhances its suitability for both intravenous and oral administration, indicating its potential in therapeutic interventions for emesis and depressive disorders (Harrison et al., 2001).
Synthesis Efficiency
The chemical synthesis of similar compounds, such as 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, has been explored, demonstrating a synthesis route with easy operation, short reaction time, and high yield (62.3%). This synthesis from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in nonproton polar solvent by cyclization reaction, reduction, and acidification showcases the efficient synthesis processes applicable to compounds within this chemical family (Tan Bin, 2011).
Antimicrobial and Antifungal Activities
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities, with some showing good or moderate activities against test microorganisms. This highlights the potential for N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride and its derivatives to serve as templates for developing new antimicrobial agents (Bektaş et al., 2010).
Inhibition of Chymotrypsin and Antibacterial Properties
Derivatives from similar chemical families have exhibited chymotrypsin inhibitory activity and shown effectiveness against bacterial strains such as Escherichia coli and Shigella boydii. These findings suggest a broader scope of biomedical applications, including potential therapeutic uses for bacterial infections and as tools in studying protease mechanisms (Atta-ur-rahman et al., 1997).
Enhanced Topical Drug Delivery
The synthesis and evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery demonstrate the chemical flexibility and potential for N-(2-methoxy-5-methylphenyl)-2-(4-morpholinyl)propanamide hydrochloride derivatives. These studies indicate improvements in skin permeation and the possibility of enhanced drug delivery methods for therapeutic agents (Rautio et al., 2000).
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-morpholin-4-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-11-4-5-14(19-3)13(10-11)16-15(18)12(2)17-6-8-20-9-7-17;/h4-5,10,12H,6-9H2,1-3H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCGYNXULBWHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Methoxy-5-methyl-phenyl)-2-morpholin-4-yl-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-N-(4-methylphenyl)-3-oxopropanamide](/img/structure/B4066348.png)

![8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4066360.png)
![N,N-bis(cyanomethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066365.png)
![N-(2-chlorophenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4066374.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4066389.png)
![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4066391.png)
![methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4066395.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066406.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4066418.png)
![2-{[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B4066419.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4066428.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4066435.png)
![1-(3-{[4-(4-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4066440.png)